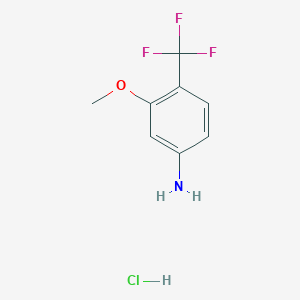
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring, along with an amino group (-NH2) that is protonated to form the hydrochloride salt. This compound is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzene ring followed by the introduction of the amino group. One common method is the nitration of 3-methoxytoluene followed by reduction to form 3-methoxyaniline. The trifluoromethyl group can then be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
4-(Trifluoromethyl)aniline: Similar to 3-(trifluoromethyl)aniline but with different positioning of the trifluoromethyl group.
Uniqueness
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various synthetic and research applications.
Properties
CAS No. |
2866318-95-6 |
|---|---|
Molecular Formula |
C8H9ClF3NO |
Molecular Weight |
227.61 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(12)2-3-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H |
InChI Key |
CPBZSMIWLFTAOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















